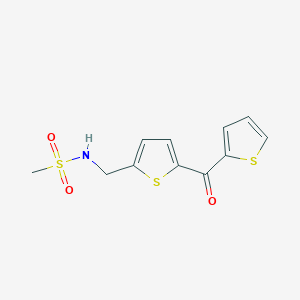
N-((5-(チオフェン-2-カルボニル)チオフェン-2-イル)メチル)メタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of methanesulfonamide derivatives can involve multiple steps, including the formation of dilithio salts and subsequent reactions with carbonyl compounds to yield α,β-unsaturated sulfones and β-hydroxysulfones . Another synthetic approach involves the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, leading to highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines . These methods highlight the reactivity of methanesulfonamide derivatives and their potential for further chemical transformations.
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is characterized by the orientation of the N-H bond and the presence of substituents on the aromatic ring. For example, in N-(2,3-Dichlorophenyl)methanesulfonamide, the N-H bond is syn to the ortho- and meta-chloro substituents . In contrast, N-(3,4-Dimethylphenyl)methanesulfonamide exhibits an anti conformation to the meta-methyl group . These conformations can influence the molecule's biological activity by affecting how the amide H atom interacts with receptor molecules.
Chemical Reactions Analysis
Methanesulfonamide derivatives can participate in various chemical reactions, including hydrogen bonding and self-association. For instance, N-(2,4-Dichlorophenyl)methanesulfonamide forms chains through N-H⋯O and N-H⋯Cl hydrogen bonds . Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide can form cyclic dimers in solution and chain associates in the crystal via hydrogen bonding . These interactions are crucial for the compound's stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure and the nature of their substituents. The presence of electronegative groups, such as chloro or trifluoromethyl groups, can affect the compound's acidity and reactivity . The pharmacological characterization of N-[2-Hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide demonstrates its potency as an agonist at alpha 1-adrenoceptors, indicating the potential for methanesulfonamide derivatives to interact with biological targets .
科学的研究の応用
N-((5-(チオフェン-2-カルボニル)チオフェン-2-イル)メチル)メタンスルホンアミド、別名 N-{[5-(チオフェン-2-カルボニル)チオフェン-2-イル]メチル}メタンスルホンアミドの科学研究における用途を包括的に分析します。
抗がん活性
チオフェン誘導体、特にN-((5-(チオフェン-2-カルボニル)チオフェン-2-イル)メチル)メタンスルホンアミドは、有望な抗がん特性を示しています。これらの化合物は、細胞周期の調節を妨げ、アポトーシスを誘導することにより、がん細胞の増殖を阻害することができます。 研究では、さまざまながん細胞株に対するその有効性が実証されており、新しい抗がん剤の開発における潜在的な候補となっています .
抗炎症作用
この化合物は、著しい抗炎症作用を示します。炎症反応に関与するCOX-2などのプロ炎症性サイトカインや酵素の産生を阻害することができます。 これは、関節炎や炎症性腸疾患などの炎症性疾患の治療における潜在的な治療薬となります .
抗菌用途
N-((5-(チオフェン-2-カルボニル)チオフェン-2-イル)メチル)メタンスルホンアミドは、その抗菌特性について研究されています。さまざまな細菌や真菌病原体に対して有効性が示されています。 これは、特に抗菌剤耐性の高まりに対処して、新しい抗生物質や抗真菌剤を開発するための貴重な化合物となります .
有機半導体
チオフェン系化合物は、有機エレクトロニクスの分野で広く使用されています。N-((5-(チオフェン-2-カルボニル)チオフェン-2-イル)メチル)メタンスルホンアミドは、有機薄膜トランジスタ(OFET)や有機発光ダイオード(OLED)などの必須コンポーネントである有機半導体の開発に利用できます。 これらの用途は、柔軟性のあるウェアラブル電子機器の進歩にとって不可欠です .
作用機序
Target of Action
Thiophene-based compounds, such as N-{[5-(Thiophene-2-Carbonyl)Thiophen-2-Yl]Methyl}Methanesulfonamide, have been recognized as a potential class of biologically active compounds . They exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their wide range of biological activities . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties .
特性
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S3/c1-18(14,15)12-7-8-4-5-10(17-8)11(13)9-3-2-6-16-9/h2-6,12H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQTZEBDQAQFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


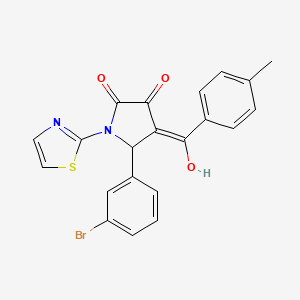
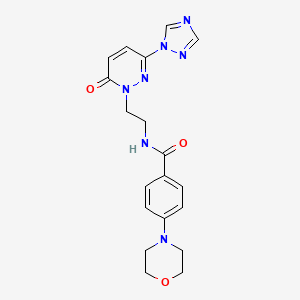

![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)
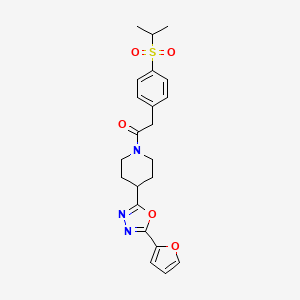
![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)
![5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2499923.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2499924.png)
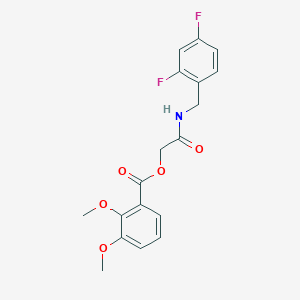
![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499926.png)

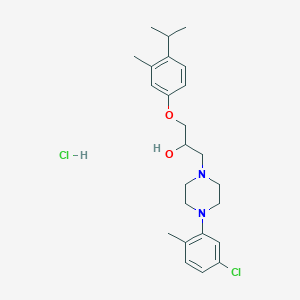
![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2499931.png)